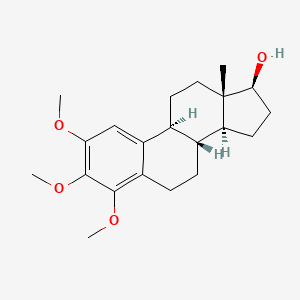
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of three methoxy groups attached to the aromatic ring, which can influence its biological activity and chemical properties.
Preparation Methods
The synthesis of Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- typically involves multiple steps, starting from estradiol or its derivatives. The introduction of methoxy groups can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into dihydro derivatives using hydrogen gas and a catalyst such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of methoxy substitution on the reactivity and stability of steroidal compounds.
Biology: Researchers investigate its interactions with estrogen receptors and its potential as a selective estrogen receptor modulator (SERM).
Medicine: The compound is studied for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: It may be used in the development of pharmaceuticals and other estrogenic compounds.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- involves binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the compound can modulate the transcription of estrogen-responsive genes, influencing various physiological processes such as cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- can be compared with other estrogenic compounds such as:
Estradiol: The natural hormone with similar core structure but without methoxy substitutions.
Ethinylestradiol: A synthetic derivative used in oral contraceptives, characterized by an ethinyl group at the C17 position.
Diethylstilbestrol: A non-steroidal estrogen with a different structure but similar estrogenic activity.
The unique feature of Estra-1,3,5(10)-trien-17beta-ol, 2,3,4-trimethoxy- is the presence of three methoxy groups, which can alter its pharmacokinetics and pharmacodynamics compared to other estrogenic compounds.
Properties
CAS No. |
4314-54-9 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2,3,4-trimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O4/c1-21-10-9-12-13(16(21)7-8-18(21)22)5-6-14-15(12)11-17(23-2)20(25-4)19(14)24-3/h11-13,16,18,22H,5-10H2,1-4H3/t12-,13+,16-,18-,21-/m0/s1 |
InChI Key |
HRVXCJHYWIFSOQ-LEZVPBBQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)OC)OC)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





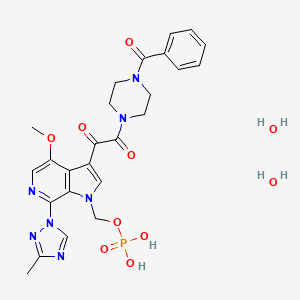
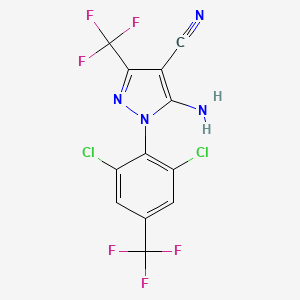
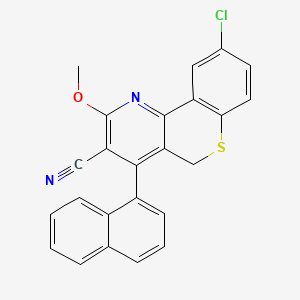
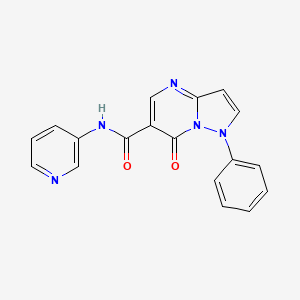
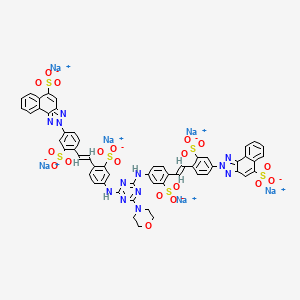


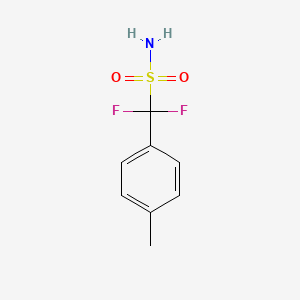
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)


